molecular formula C15H12Cl2N2O3 B11701125 (2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide

(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide

Cat. No.: B11701125
M. Wt: 339.2 g/mol
InChI Key: SKFQURMXONWQQV-MDWZMJQESA-N
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Description

(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a furan ring, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with formic acid to form the formamido derivative.

    Coupling with Furan Ring: The formamido derivative is then coupled with a furan-2-yl compound under specific conditions to form the desired product.

    Final Amidation: The final step involves the amidation of the intermediate with N-methylprop-2-enamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of specific cellular pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide: shares structural similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C15H12Cl2N2O3/c1-18-15(21)13(8-10-3-2-6-22-10)19-14(20)11-5-4-9(16)7-12(11)17/h2-8H,1H3,(H,18,21)(H,19,20)/b13-8+

InChI Key

SKFQURMXONWQQV-MDWZMJQESA-N

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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